![molecular formula C32H38N2O6 B2527002 Channaine CAS No. 1355-47-1](/img/structure/B2527002.png)
Channaine
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Overview
Description
Channaine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a naturally occurring alkaloid that is found in plants such as Channa striatus and Bocconia frutescens. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Scientific Research Applications
X-Ray Crystal and Molecular Structure Analysis
Channaine, an alkaloid derived from Sceletium strictum, has been analyzed using X-ray crystal and molecular structure techniques. This analysis revealed that this compound is likely an artefact formed during the isolation process, resulting from the condensation of N-demethylmesembrenone molecules (Abou-Donia et al., 1978).
NMR Structural Elucidation
This compound, identified within the Sceletium genus and the Amaryllidaceae family of plants, presents an unusual cage-like ring structure at its molecular core. This structure was fully characterized through NMR (Nuclear Magnetic Resonance) analysis, providing insights into its complex chemical makeup (Veale et al., 2018).
Relation to Other Alkaloids
Research on Mesembryanthemum tortuosum led to the isolation of unique alkaloids, sceletorines A and B. These studies also addressed the relationship of these compounds to this compound, contributing to a broader understanding of alkaloid biosynthesis and artifact formation in plant chemistry (Yin et al., 2019).
Future Directions
: Coulter, D. A., Kilpatrick, C. D., Jones, D. O., et al. (2024). The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425. arXiv preprint arXiv:2404.15441. : NMR structural elucidation of channaine, an unusual alkaloid from Sceletium tortuosum. Retrieved from here. : A Comprehensive Analysis of Security Challenges and …. Retrieved from here.
properties
IUPAC Name |
7,15-bis(3,4-dimethoxyphenyl)-19-oxa-4,18-diazahexacyclo[10.6.1.01,9.03,7.010,15.014,18]nonadec-8-en-12-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-36-23-7-5-19(13-25(23)38-3)29-9-11-33-27(29)17-32-22(15-29)21-16-30(35,40-32)18-28-31(21,10-12-34(28)32)20-6-8-24(37-2)26(14-20)39-4/h5-8,13-15,21,27-28,33,35H,9-12,16-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAPBJMMOXYHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CCNC2CC45C(=C3)C6CC(O4)(CC7C6(CCN57)C8=CC(=C(C=C8)OC)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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